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molecular formula C7H10N2OS B2515295 (4-aminophenyl)(imino)methyl-lambda6-sulfanone CAS No. 38764-51-1

(4-aminophenyl)(imino)methyl-lambda6-sulfanone

Cat. No. B2515295
M. Wt: 170.23
InChI Key: NOVPSHLSKWPHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338958B2

Procedure details

A solution of 2.45 g (12.2 mmol) of (RS)-S-(4-nitrophenyl)-S-methyl sulfoximide in 150 ml of ethanol is hydrogenated at room temperature with use of 0.80 g of Pd/C (10%×50% H2O) under a hydrogen atmosphere at normal pressure over 4 hours. The hydrogen absorption is 920 ml. The batch is filtered and concentrated by evaporation. The residue that is obtained is digested with diisopropyl ether. 1.90 g (11.2 mmol, corresponding to 92% of theory) is obtained.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[NH:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.C(OC(C)C)(C)C>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([S:10]([CH3:13])(=[NH:12])=[O:11])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=N)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen absorption
FILTRATION
Type
FILTRATION
Details
The batch is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue that is obtained
CUSTOM
Type
CUSTOM
Details
1.90 g (11.2 mmol, corresponding to 92% of theory) is obtained

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)S(=O)(=N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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